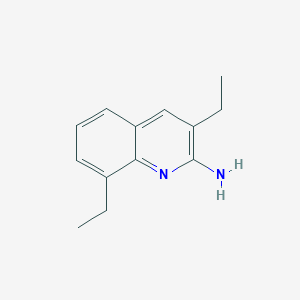

2-Amino-3,8-diethylquinoline

Description

2-Amino-3,8-diethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their diverse applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (nitrogen) in quinolines allows them to participate in various chemical transformations .

Properties

CAS No. |

948292-00-0 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3,8-diethylquinolin-2-amine |

InChI |

InChI=1S/C13H16N2/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3,(H2,14,15) |

InChI Key |

WKCOWLLZBGOAKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)N)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-3,8-diethylquinoline, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols using microwave or ultraviolet irradiation are some of the advanced methods used . These methods aim to produce quinoline derivatives efficiently while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,8-diethylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline derivatives with different functional groups .

Scientific Research Applications

2-Amino-3,8-diethylquinoline has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Industry: They are used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-3,8-diethylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death .

Comparison with Similar Compounds

Quinoxalines: These are 1,4-diazines with similar structural motifs and biological activities.

Quinolin-8-amines: Isomerically related compounds with valuable applications in organic synthesis and medicinal chemistry.

Uniqueness: 2-Amino-3,8-diethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of amino and ethyl groups at specific positions on the quinoline ring can enhance its interaction with molecular targets and improve its pharmacological properties .

Biological Activity

2-Amino-3,8-diethylquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Its unique structure, characterized by an amino group and diethyl substitutions at the 3 and 8 positions of the quinoline ring, contributes to its diverse biological activities. This article reviews the biological activity of 2-amino-3,8-diethylquinoline, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 948292-00-0 |

| Molecular Formula | C13H16N2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 3,8-Diethylquinolin-2-amine |

| InChI Key | WKCOWLLZBGOAKT-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 2-amino-3,8-diethylquinoline can be achieved through various classical methods, including:

- Skraup synthesis

- Doebner-Miller synthesis

- Friedländer synthesis

These methods typically involve multi-step organic reactions that introduce the amino and ethyl groups to the quinoline structure.

Antimicrobial Properties

Research indicates that 2-amino-3,8-diethylquinoline exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungal species. The compound's mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its potential effectiveness against specific viral infections is under investigation, with early results indicating inhibition of viral replication pathways.

Anticancer Activity

The anticancer potential of 2-amino-3,8-diethylquinoline has been a focal point of research. It has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to form DNA adducts may play a role in its anticancer activity by interfering with DNA repair mechanisms .

Case Studies

- Study on Cancer Cell Lines : In a study involving various cancer cell lines, 2-amino-3,8-diethylquinoline demonstrated cytotoxic effects with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.

- Mechanistic Insights : Further investigations revealed that the compound induces oxidative stress in cancer cells, leading to enhanced apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

The biological activity of 2-amino-3,8-diethylquinoline can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-methylquinoline | Methyl group at position 3 | Antimicrobial and mutagenic |

| 2-Amino-4-methylquinoline | Methyl group at position 4 | Known for distinct mutagenic properties |

| 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | Imidazoquinoline structure | Significant carcinogenic potential |

| 2-Amino-3,8-diethylquinoline | Diethyl substitution at positions 3 and 8 | Exhibits unique pharmacological properties |

The biological activity of 2-amino-3,8-diethylquinoline is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication in bacteria.

- DNA Interaction : It forms stable adducts with DNA that can disrupt replication and transcription processes.

- Oxidative Stress Induction : The compound triggers oxidative stress pathways leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.